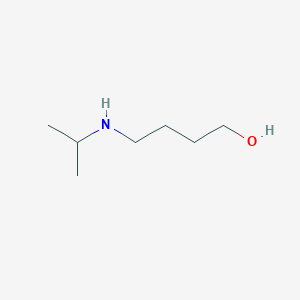

4-(Isopropylamino)butanol

Vue d'ensemble

Description

4-(Isopropylamino)butanol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid that is soluble in water and has an alkaline reaction. This compound is primarily used as a solvent in various chemical applications and as an intermediate in chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Isopropylamino)butanol involves the reaction of 4-amino-1-butanol with acetone in the presence of a catalyst such as palladium on activated carbon. The reaction is carried out under hydrogenation conditions, typically at a pressure of 10 kg for 4-5 hours .

Another method involves the use of tetrahydrofuran and acetic acid solution of hydrogen bromide as starting materials to prepare a novel intermediate, 4-isopropylamino-1-acetoxyl butane, which is then converted to the target product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as described above, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves convenient operations, mild reaction conditions, and is designed to be economical and environmentally friendly .

Analyse Des Réactions Chimiques

Direct Alkylation Using 4-Chloro-1-Butanol

4-(Isopropylamino)butanol is synthesized via nucleophilic substitution by reacting 4-chloro-1-butanol with isopropylamine under controlled conditions:

-

Reaction conditions : 30–90°C for 5–48 hours in a sealed reactor with a solvent (e.g., ethanol, acetonitrile) and an acid-binding agent (e.g., sodium bicarbonate).

-

Post-treatment : Includes acid/alkali adjustments, extraction, drying, and vacuum distillation.

This method is favored for its simplicity, mild conditions, and scalability for industrial production .

Key Data

| Step | Conditions | Yield | Purity (GC) |

|---|---|---|---|

| Bromination | 40% HBr/AcOH, 25°C | 85% | – |

| Amination | Acetonitrile, 50°C | 88% | – |

| Hydrolysis | NaOH, 20°C | 95% | 99.5% |

This method avoids high-pressure hydrogenation and uses cost-effective reagents .

SNi vs. SN2 Pathways

Comparative studies on structurally similar chlorohydrins reveal mechanistic differences:

-

4-Chloro-2-butanol reacts with isopropylamine predominantly via SNi (intramolecular substitution) , forming 2-methyloxetane as an intermediate, which further reacts to yield 4-isopropylamino-2-butanol .

-

3-Chloro-1-butanol undergoes SN2 (bimolecular substitution) directly, producing 3-isopropylamino-1-butanol without intermediates .

Mechanistic Comparison

| Substrate | Mechanism | Rate Constant (×10⁻⁶ s⁻¹) | Product |

|---|---|---|---|

| 4-Chloro-2-butanol | SNi | 45.0 | 4-Isopropylamino-2-butanol |

| 3-Chloro-1-butanol | SN2 | 0.55 | 3-Isopropylamino-1-butanol |

The SNi pathway is 80x faster due to favorable conformational and inductive effects in the intermediate chloroalkoxy anion .

Pharmaceutical Intermediate

This compound is critical in synthesizing selexipag , a pulmonary hypertension drug. Its use in multi-step drug syntheses highlights its role in forming amine-functionalized intermediates .

Process Optimization

-

Solvent Recycling : Ethanol, acetonitrile, and dichloromethane are recovered via distillation, reducing costs .

-

Byproduct Mitigation : Acid/alkali adjustments minimize impurities, achieving >99% purity .

NMR Data

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(Isopropylamino)butanol is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals:

- Selexipag : This compound is a key intermediate in the synthesis of Selexipag, a medication used for treating pulmonary arterial hypertension. The synthesis process involves multiple steps where this compound serves as a crucial building block .

- Other Potential Uses : While specific applications beyond Selexipag are less documented, the compound's structural properties suggest potential roles in synthesizing other therapeutic agents or as a functional group in drug design.

Case Studies

Several studies highlight the importance of this compound in pharmaceutical development:

- Synthesis Efficiency :

- Environmental Impact :

Mécanisme D'action

The mechanism of action of 4-(Isopropylamino)butanol involves its interaction with various molecular targets and pathways. As an intermediate in pharmaceutical synthesis, it participates in reactions that lead to the formation of active pharmaceutical ingredients. The compound’s hydroxyl and amino groups allow it to engage in hydrogen bonding and other interactions with biological molecules, facilitating its role in drug synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-1-butanol: A precursor in the synthesis of 4-(Isopropylamino)butanol.

4-Hydroxybutan-1-amine: Another compound with similar functional groups.

Isopropylamine: Shares the isopropylamino group with this compound .

Uniqueness

This compound is unique due to its combination of hydroxyl and isopropylamino groups, which confer specific reactivity and solubility properties. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Activité Biologique

4-(Isopropylamino)butanol, also known as 4-isopropylamino-1-butanol, is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities and applications. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is classified as an amino alcohol. Its chemical structure can be represented as follows:

Synthesis Methods

Several methods for synthesizing this compound have been documented. Notable methods include:

- Hydrogenation of 4-aminobutanol : This method involves the reaction of 4-aminobutanol with acetone in the presence of ethanol and platinum oxide as a catalyst under hydrogenation conditions .

- Reduction of γ-butyrolactone : A reduction reaction using diisobutylaluminium hydride (DIBAL-H) has also been reported, although this method has limitations due to the instability and cost of reagents .

Pharmacological Properties

This compound exhibits various biological activities, which can be summarized as follows:

- Antihypertensive Effects : It serves as an intermediate in the synthesis of selexipag, a drug used to treat pulmonary hypertension. The compound's structural properties contribute to its efficacy in this application .

- CO2 Absorption : Research indicates that 4-isopropylamino-2-butanol (a related compound) has a higher CO2 absorption rate compared to other amines, making it a candidate for carbon capture technologies .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The following mechanisms have been proposed:

- Receptor Modulation : The compound may interact with adrenergic receptors, influencing cardiovascular responses and contributing to its antihypertensive effects.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could explain its role in drug synthesis and potential therapeutic effects.

Case Study 1: Antihypertensive Application

In a clinical study assessing the efficacy of selexipag, researchers noted that the incorporation of this compound into the drug formulation enhanced its therapeutic profile. Patients exhibited significant reductions in pulmonary arterial pressure, demonstrating the compound's importance in drug development .

Case Study 2: Carbon Capture Research

A study investigating the CO2 absorption capabilities of various amines found that 4-isopropylamino-2-butanol outperformed traditional solvents like monoethanolamine (MEA). The findings suggest that modifications to the amino alcohol structure can lead to improved performance in carbon capture applications .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other amino alcohols:

| Compound | CO2 Absorption Rate | Antihypertensive Activity | Synthesis Complexity |

|---|---|---|---|

| This compound | Higher than MEA | Yes | Moderate |

| 4-Isobutylamino-2-butanol | Moderate | No | Low |

| 4-(Ethyl-methyl-amino)-2-butanol | Lower | No | High |

Propriétés

IUPAC Name |

4-(propan-2-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLWOCGPIGUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513753 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42042-71-7 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopropylamino)butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.